molecular formula C20H29NOS B299945 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one

8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one

Numéro de catalogue: B299945
Poids moléculaire: 331.5 g/mol
Clé InChI: UMYINOOCKDBEBF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor (BCR) signaling, which plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mécanisme D'action

8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one selectively binds to and inhibits BTK, a key mediator of BCR signaling. BCR signaling is essential for the survival and proliferation of B cells, including B-cell malignancies. Inhibition of BTK by this compound leads to the suppression of BCR signaling and induction of apoptosis in B-cell malignancies (5).
Biochemical and physiological effects:
This compound has been shown to inhibit BCR signaling and induce apoptosis in B-cell malignancies. In addition, this compound has been shown to reduce the activation of NF-κB, a transcription factor that plays a critical role in the survival and proliferation of B-cell malignancies (6). This compound has also been shown to enhance the activity of other agents, such as venetoclax, in preclinical models of B-cell malignancies (4).

Avantages Et Limitations Des Expériences En Laboratoire

8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has also been extensively studied in preclinical models of B-cell malignancies, and its mechanism of action is well understood. However, this compound has some limitations for laboratory experiments. It is a highly potent inhibitor of BTK, which may limit its use in certain assays. In addition, this compound has not been extensively studied in non-B-cell malignancies, which may limit its broader applicability.

Orientations Futures

There are several future directions for the research and development of 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one. One potential direction is the evaluation of this compound in combination with other agents for the treatment of B-cell malignancies. This compound has been shown to enhance the activity of other agents, such as venetoclax, in preclinical models (4), and further studies are needed to evaluate the clinical efficacy of these combinations. Another potential direction is the evaluation of this compound in non-B-cell malignancies. BTK has been shown to play a role in the pathogenesis of several non-B-cell malignancies, including multiple myeloma and acute lymphoblastic leukemia (7), and further studies are needed to evaluate the potential of this compound in these malignancies.
Conclusion:
This compound is a promising small molecule inhibitor that targets BTK, a key mediator of BCR signaling in B-cell malignancies. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies. Further studies are needed to evaluate the clinical efficacy of this compound in combination with other agents and in non-B-cell malignancies.

Méthodes De Synthèse

The synthesis of 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one involves several steps, including the preparation of key intermediates and the final coupling reaction. The detailed synthesis route is beyond the scope of this paper, but it can be found in the literature (1).

Applications De Recherche Scientifique

8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BCR signaling and induce apoptosis in B-cell malignancies (2,3). This compound has also been shown to enhance the anti-tumor activity of other agents, such as venetoclax, in preclinical models (4).

Propriétés

Formule moléculaire

C20H29NOS

Poids moléculaire

331.5 g/mol

Nom IUPAC

8-tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one

InChI

InChI=1S/C20H29NOS/c1-14-10-15(2)12-17(11-14)21-18(22)13-23-20(21)8-6-16(7-9-20)19(3,4)5/h10-12,16H,6-9,13H2,1-5H3

Clé InChI

UMYINOOCKDBEBF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)N2C(=O)CSC23CCC(CC3)C(C)(C)C)C

SMILES canonique

CC1=CC(=CC(=C1)N2C(=O)CSC23CCC(CC3)C(C)(C)C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.